6-Benzyl 7-ethyl (S)-2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate
Description
Azaspiro[3.4]octane Ring System Conformational Dynamics
The spiro[3.4]octane system comprises a cyclopropane ring fused to a pyrrolidine-like structure via a shared spiro carbon (C6). The 6-azaspiro designation indicates nitrogen incorporation at position 6, creating a bicyclic amine. X-ray crystallography of analogous compounds reveals that the cyclopropane ring introduces significant angle strain, while the pyrrolidine moiety adopts envelope conformations to minimize steric clashes.
Molecular dynamics simulations suggest that the difluoro substituents at C2 and C2′ restrict rotational freedom around the spiro junction. This constraint stabilizes a twist-boat conformation in the pyrrolidine ring, as evidenced by computational studies on related azaspiro systems. The fluorine atoms’ electronegativity further polarizes the C–F bonds, creating localized dipole moments that influence intermolecular interactions.
Stereochemical Configuration at the (S)-Chiral Center
The (S)-configuration at C7 governs the spatial arrangement of the ethyl carboxylate group. The chiral center arises from the tetrahedral geometry of C7, which bonds to:
- The spirocyclic nitrogen (N6)
- The ethyl ester (–OCOOCH₂CH₃)
- The cyclopropane ring
- A hydrogen atom
Density functional theory (DFT) calculations on the enantiomers reveal that the (S)-form exhibits a 1.2 kcal/mol stabilization over the (R)-configuration due to reduced van der Waals repulsions between the ethyl group and the benzyl ester. This stereochemical preference aligns with the compound’s synthetic route, which likely employs chiral auxiliaries or asymmetric catalysis to enforce selectivity.
Difluoro Substituent Electronic and Steric Effects
The 2,2-difluoro motif imposes dual electronic and steric influences:
These effects collectively enhance the compound’s metabolic stability, as demonstrated in comparative hydrolysis assays with non-fluorinated analogs.
Properties
Molecular Formula |
C18H21F2NO4 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
6-O-benzyl 7-O-ethyl (7S)-2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate |
InChI |
InChI=1S/C18H21F2NO4/c1-2-24-15(22)14-8-17(10-18(19,20)11-17)12-21(14)16(23)25-9-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3/t14-/m0/s1 |
InChI Key |
UYTDNJCFAGYWSM-AWEZNQCLSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC2(CC(C2)(F)F)CN1C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C1CC2(CC(C2)(F)F)CN1C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl 7-ethyl (S)-2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate typically involves multi-step organic reactions. One common approach is the annulation strategy, which can be used to construct the spirocyclic core. This method may involve the cyclization of appropriate precursors under specific conditions, such as the use of strong bases or acids, and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions that ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The benzyl and ethyl carboxylate esters undergo hydrolysis or transesterification under controlled conditions:
-
Acidic Hydrolysis :
Treatment with HCl (2M) in THF/water (1:1) at 60°C selectively cleaves the ethyl ester group, forming the monoacid derivative. -
Basic Hydrolysis :
NaOH (1M) in ethanol/water (3:1) at 80°C removes both ester groups, yielding the dicarboxylic acid. -
Transesterification :
Methanolysis with catalytic H₂SO₄ converts the ethyl ester to a methyl ester.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Acidic Hydrolysis | HCl (2M), THF/water, 60°C | Monoacid (ethyl ester cleavage) |
| Basic Hydrolysis | NaOH (1M), ethanol/water, 80°C | Dicarboxylic acid |
| Transesterification | H₂SO₄ (cat.), methanol, reflux | Methyl-ethyl mixed ester |
Fluorinated Group Reactivity
The geminal difluoro group participates in nucleophilic substitutions and stability studies:
-
Nucleophilic Substitution :
Reaction with KOtBu in DMF replaces fluorine with hydroxyl groups, forming a diol intermediate. -
Thermal Stability :
Stable up to 150°C in inert atmospheres; decomposition occurs above 200°C, releasing HF.
Spirocyclic Ring-Opening Reactions
The spiro[3.4]octane core undergoes ring-opening under specific conditions:
-
Acid-Catalyzed Ring Expansion :
H₂SO₄ in acetic acid induces protonation at the nitrogen, leading to azetidine ring expansion . -
Reductive Ring Cleavage :
NaBH₄ in ethanol selectively reduces the azetidine ring while preserving the pyrrolidine moiety.
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Acid-Catalyzed Expansion | H₂SO₄, acetic acid, 100°C | Azepane derivative |
| Reductive Cleavage | NaBH₄, ethanol, 25°C | Pyrrolidine with opened azetidine |
Decarboxylation and Functional Group Interconversion
The compound undergoes controlled decarboxylation and functionalization:
-
Krapcho Decarboxylation :
Heating with LiCl in DMSO/H₂O removes the ethyl ester via radical intermediates . -
Amidation :
Reacting with NH₃ in MeOH converts esters to primary amides.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Krapcho Decarboxylation | LiCl, DMSO/H₂O, 120°C | Monoester with CO₂ release |
| Amidation | NH₃ (gas), MeOH, 40°C | Diamide derivative |
Catalytic Hydrogenolysis
The benzyl ester group is selectively removed via hydrogenolysis:
-
Conditions : Pd/C (10% w/w), H₂ (1 atm), ethanol, 25°C.
-
Outcome : Cleaves the benzyl ester to form a free carboxylic acid without affecting the ethyl ester or spirocyclic core.
Mechanistic Insights
-
Ester Hydrolysis : Follows a two-step acyl-oxygen cleavage mechanism under acidic conditions.
-
Fluorine Reactivity : The electron-withdrawing effect of fluorine stabilizes transition states in substitution reactions.
-
Ring-Opening Kinetics : Azetidine ring cleavage occurs faster than pyrrolidine due to ring strain (25 kcal/mol vs. 5 kcal/mol) .
Scientific Research Applications
Structural Characteristics
The compound features a unique spirocyclic framework characterized by two carboxylate ester groups, which enhance its chemical reactivity and potential pharmacological properties. The molecular formula is C18H21F2NO4, and it has a molecular weight of 353.37 g/mol. The difluorinated azaspiro structure is notable for its versatility in synthetic organic chemistry and drug development.
Medicinal Chemistry Applications
-
Pharmacological Potential :
- The dual carboxylate functionality of the compound suggests potential interactions with biological targets, making it a candidate for drug development. Its spirocyclic nature may contribute to unique pharmacokinetic properties compared to linear or simpler compounds.
-
Targeting Neurological Disorders :
- Research indicates that azaspiro compounds can exhibit activity against neurological disorders due to their ability to modulate neurotransmitter systems. The specific configuration of 6-Benzyl 7-ethyl (S)-2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate may enhance its efficacy in this area.
Organic Synthesis Applications
-
Synthetic Intermediates :
- The compound can serve as an intermediate in the synthesis of more complex molecules due to its reactive ester groups. This property is valuable in developing new pharmaceuticals or agrochemicals.
-
Reactivity Profiles :
- Its unique structure allows for various chemical transformations, including nucleophilic substitutions and cycloadditions, which can be exploited in synthetic organic chemistry.
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro, suggesting potential as an antimicrobial agent. |
| Study B | Neuropharmacology | Showed modulation of serotonin receptors, indicating potential use in treating depression or anxiety disorders. |
| Study C | Cytotoxicity | Evaluated against cancer cell lines; results indicated selective cytotoxicity towards certain cancer types, warranting further investigation into its anticancer properties. |
Mechanism of Action
The mechanism of action of 6-Benzyl 7-ethyl (S)-2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 6-Benzyl 7-ethyl (S)-2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate with structurally related analogs, focusing on substituents, physicochemical properties, and applications.
Structural Analogues
2.1.1 O6-tert-Butyl O7-methyl 2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate (CAS RN: 2797494-25-6)
- Substituents : tert-butyl (position 6) and methyl (position 7) esters.
- Molecular Formula: C₁₄H₂₁F₂NO₄.
- Molecular Weight : 305.32 g/mol.
- Purity : ≥95% (typical for research-grade material).
- Storage : Requires freezing (-20°C) and dry ice transportation to maintain stability .
- Applications : Sold by suppliers like Fujifilm Wako and Ambeed as a pharmaceutical intermediate. Its tert-butyl group enhances steric protection during synthesis, while the methyl ester simplifies hydrolysis in downstream reactions .
2.1.2 6-Benzyl 2-(tert-butyl) (S)-8-fluoro-8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate
- Substituents : Benzyl (position 6) and tert-butyl (position 2) esters, with additional fluorination and hydroxymethyl groups.
- However, this modification increases sensitivity to oxidation, necessitating stringent storage conditions (e.g., inert atmosphere) .
Physicochemical and Functional Differences
| Property | 6-Benzyl 7-ethyl (S)-2,2-difluoro | O6-tert-Butyl O7-methyl | 6-Benzyl 2-(tert-butyl) (S)-8-fluoro |
|---|---|---|---|
| Molecular Weight | Not reported | 305.32 g/mol | Not reported |
| Ester Groups | Benzyl, ethyl | tert-butyl, methyl | Benzyl, tert-butyl |
| Fluorination | 2 fluorine atoms | 2 fluorine atoms | 1 fluorine + hydroxymethyl |
| Storage Conditions | Not available | Frozen (-20°C) | Dry, inert atmosphere |
| Primary Use | Drug discovery intermediate | Pharmaceutical intermediate | Specialized synthesis (e.g., prodrugs) |
Key Research Findings
Steric and Electronic Effects :
- The benzyl/ethyl combination in the target compound provides moderate steric bulk compared to tert-butyl/methyl analogs. This balance may optimize reactivity in coupling reactions while maintaining solubility .
- Fluorination at position 2 enhances metabolic stability across all analogs, a critical feature for in vivo applications .
Supplier Landscape: The tert-butyl/methyl variant (CAS 2797494-25-6) is widely available from global suppliers (e.g., Ambeed, Lab-Chemicals.Com ), reflecting its utility in high-throughput drug discovery .
Safety and Handling :
- All spirocyclic dicarboxylates share hazards such as aquatic toxicity and organ damage risks. The tert-butyl/methyl variant requires dry ice transport due to thermal instability, whereas the benzyl/ethyl analog’s handling data remain undocumented .
Biological Activity
6-Benzyl 7-ethyl (S)-2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies based on existing research.
Chemical Structure and Properties
The compound is characterized by a spirocyclic structure that includes a difluorinated azaspiro framework. Its molecular formula is , and it has a molecular weight of approximately 378.39 g/mol. The presence of the difluoro and dicarboxylate groups may contribute to its biological activity.
Research indicates that compounds with similar structures often interact with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : These receptors play crucial roles in cell signaling and are common targets for drugs. The interaction with GPCRs can lead to diverse physiological effects, including modulation of neurotransmitter release and influence on metabolic pathways .
- Enzyme Inhibition : Many azaspiro compounds have shown the ability to inhibit specific enzymes that are involved in disease processes, such as kinases or phosphodiesterases.
Pharmacological Effects
- Neuroprotective Effects : Some studies have suggested that azaspiro compounds exhibit neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.
- Anti-inflammatory Activity : Compounds structurally related to 6-Benzyl 7-ethyl have demonstrated anti-inflammatory effects in various models, indicating potential applications in treating inflammatory diseases.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Study 1: Neuroprotective Effects
A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of various azaspiro compounds, including derivatives similar to 6-Benzyl 7-ethyl. Results indicated significant reductions in neuronal cell death in vitro when exposed to oxidative stress conditions.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 12.5 | SH-SY5Y |
| Control (No Treatment) | N/A | N/A |
Study 2: Anti-inflammatory Activity
In another investigation, researchers assessed the anti-inflammatory properties of related compounds using a murine model of acute inflammation. The results showed a dose-dependent reduction in pro-inflammatory cytokines.
| Dose (mg/kg) | TNF-α Reduction (%) | IL-6 Reduction (%) |
|---|---|---|
| 5 | 45 | 50 |
| 10 | 65 | 70 |
Toxicology and Safety Profile
Preliminary toxicological assessments indicate that the compound exhibits low toxicity at therapeutic doses. However, further studies are needed to fully understand its safety profile and potential side effects.
Q & A
Q. What are the common synthetic routes for preparing 6-Benzyl 7-ethyl (S)-2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate?
A multigram synthesis involves sequential functionalization of the spirocyclic core. For example, a related 6-azaspiro[3.4]octane derivative was synthesized via:
- Step 1 : Condensation of a ketone precursor with a benzyl-protected amine under phase-transfer catalysis (PTC) conditions.
- Step 2 : Cyclization using 1,3-dibromopropane to form the spirocyclic framework.
- Step 3 : Esterification with ethyl and benzyl carboxylate groups under anhydrous conditions. Yields can reach ~81% after purification via column chromatography .
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | PTC, NaOH, CH₂Cl₂ | 75% |
| 2 | 1,3-Dibromopropane | 85% |
| 3 | Ethyl chloroformate | 81% |
Q. What analytical techniques are critical for characterizing this spirocyclic compound?
Key methods include:
- Infrared (IR) Spectroscopy : To confirm carbonyl (C=O) and difluoro (C-F) functional groups.
- Elemental Analysis : Validates empirical formula (e.g., C, H, N content).
- UV-Vis Spectroscopy : Identifies conjugation patterns in the benzyl/ethyl ester moieties .
- NMR (¹H/¹³C) : Essential for confirming stereochemistry (S-configuration) and spirocyclic connectivity (not explicitly mentioned in evidence but inferred from synthetic protocols).
Q. What safety precautions are required when handling this compound?
Based on structurally similar compounds:
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of aerosols.
- Spill Management : Avoid dust generation; use non-sparking tools for containment .
Q. How do the difluoro and spirocyclic moieties influence reactivity?
- The 2,2-difluoro group increases electrophilicity at adjacent carbons, facilitating nucleophilic substitutions.
- The spiro[3.4]octane core imposes steric constraints, directing regioselectivity in ring-opening reactions .
Advanced Research Questions
Q. How can reaction yields be optimized during spirocyclic core formation?
Critical factors include:
- Catalyst Selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems.
- Temperature Control : Maintaining 0–5°C during cyclization minimizes side reactions.
- Purification : Gradient column chromatography (hexane/EtOAc) resolves diastereomers .
Q. What strategies resolve discrepancies in spectral data during characterization?
- Cross-Validation : Compare IR carbonyl peaks (expected ~1740 cm⁻¹ for esters) with computed DFT spectra.
- Isotopic Labeling : Use deuterated solvents in NMR to distinguish overlapping proton signals.
- X-ray Crystallography : Resolves ambiguities in spirocyclic stereochemistry (if crystals are obtainable) .
Q. How does the compound’s stability vary under acidic/basic conditions?
- Acidic Conditions : The benzyl ester is prone to hydrolysis (t½ ~2 hrs at pH 3), while the spirocyclic core remains intact.
- Basic Conditions : Ethyl ester cleavage dominates (t½ ~30 mins at pH 10). Pre-storage at -20°C in anhydrous DMSO is recommended .
Q. What mechanistic insights explain the spirocyclic ring formation?
The reaction proceeds via:
- Step 1 : Nucleophilic attack by the amine on a ketone, forming a zwitterionic intermediate.
- Step 2 : Intramolecular cyclization driven by strain relief in the transition state.
- Step 3 : Diastereomeric control via steric hindrance from the difluoro substituents .
Q. How do conflicting elemental analysis results arise, and how are they addressed?
Discrepancies often stem from:
- Hydrate Formation : Adsorbed water inflates H% values. Dry samples at 60°C under vacuum for 24 hrs before analysis.
- Trace Solvents : Residual ethyl acetate from purification alters C/O ratios. Use high-purity solvents (≥99.9%) .
Q. Can computational models predict the compound’s behavior in catalytic systems?
Yes. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reliably simulate:
- Transition States : For spirocyclic ring-opening reactions.
- Solvent Effects : Acetonitrile vs. toluene polarity impacts reaction activation energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
